molecular formula C22H27FN2O2 B2920582 2-(4-fluorophenoxy)-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)acetamide CAS No. 955592-66-2

2-(4-fluorophenoxy)-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)acetamide

Cat. No. B2920582
CAS RN: 955592-66-2
M. Wt: 370.468
InChI Key: UXDSERNCEPQBLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-fluorophenoxy)-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C22H27FN2O2 and its molecular weight is 370.468. The purity is usually 95%.
BenchChem offers high-quality 2-(4-fluorophenoxy)-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-fluorophenoxy)-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Aspects and Properties

Research on amide-containing isoquinoline derivatives, closely related to 2-(4-fluorophenoxy)-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)acetamide, reveals insights into the structural aspects and properties of these compounds. Studies on similar compounds, such as N-cyclohexyl-2-(quinolin-8-yloxy) acetamide, have shown that they can form gels or crystalline solids upon treatment with different acids, and exhibit interesting fluorescence properties (Karmakar et al., 2007).

Biological Evaluation and Molecular Docking

Another study on a quinazolinone-based derivative demonstrates the potential for such compounds in biological applications. The study focused on a compound synthesized using the S-arylation method, which displayed potent cytotoxic activity against various cancer cell lines and potent inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, suggesting its effectiveness as an anti-cancer agent (Riadi et al., 2021).

Chemoselective Acetylation in Drug Synthesis

The chemoselective monoacetylation of amino groups in compounds like 2-aminophenol to derivatives such as N-(2-hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs, is another relevant application. This process involves various catalysts and acyl donors, emphasizing the importance of such compounds in pharmaceutical synthesis (Magadum & Yadav, 2018).

Photoreactions in Drug Development

In the development of anti-cancer drugs like flutamide, understanding the photoreactions of these compounds in different solvents is crucial. A study on flutamide revealed that its photoreactions vary significantly based on the solvent used, impacting the development and use of similar compounds in pharmacological contexts (Watanabe et al., 2015).

properties

IUPAC Name

2-(4-fluorophenoxy)-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27FN2O2/c1-2-13-25-14-3-4-18-15-17(5-10-21(18)25)11-12-24-22(26)16-27-20-8-6-19(23)7-9-20/h5-10,15H,2-4,11-14,16H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXDSERNCEPQBLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)COC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-fluorophenoxy)-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.